(2R)-2-amino-N,N-dimethylpropanamide hydrochloride

Beschreibung

Structural Characteristics and Stereochemical Significance

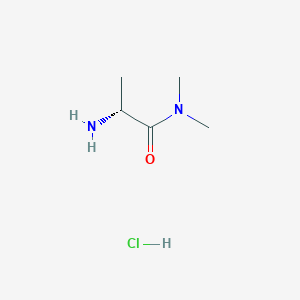

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a chiral small molecule with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol . Its IUPAC name, This compound, reflects its stereochemical configuration at the second carbon atom (C2), where the amino group (-NH₂) adopts the R enantiomeric form. The compound’s structure comprises:

- A propanamide backbone with a dimethylamino group (-N(CH₃)₂) at the terminal carbonyl position.

- A primary amino group (-NH₂) at the C2 position.

- A hydrochloride counterion enhancing solubility and stability .

Stereochemical Features

The (2R) configuration confers distinct spatial arrangements that influence molecular interactions. The chiral center at C2 creates non-superimposable mirror images, critical for binding to asymmetric biological targets or catalysts. For example, studies on related chiral ureidopropanamides demonstrate that stereochemistry dictates receptor activation profiles in G protein-coupled receptors (GPCRs) .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1384435-39-5 | |

| EC Number | 822-965-4 | |

| SMILES | CC@@HN.Cl | |

| InChIKey | KBHZDXUKDVJVSS-PGMHMLKASA-N |

The optical activity of this compound arises from its chiral center, making it relevant to enantioselective synthesis and resolution processes. For instance, chiral amides like this are often analyzed via high-performance liquid chromatography–mass spectrometry (HPLC-MS) to verify enantiomeric purity .

Comparative Analysis of Enantiomers

Enantiomers of 2-amino-N,N-dimethylpropanamide exhibit divergent physicochemical behaviors. The (S)-enantiomer (CID 12653780) shares the same molecular formula but differs in optical rotation and biological activity . Such distinctions underscore the importance of stereochemical control in pharmaceutical intermediates, where incorrect configurations can render compounds therapeutically inert or toxic .

Historical Context in Chiral Amide Research

Chiral amides have been pivotal in advancing asymmetric synthesis and medicinal chemistry since the 19th century. Louis Pasteur’s seminal work on tartaric acid crystallization (1848) laid the groundwork for understanding molecular chirality . By the mid-20th century, chromatographic techniques enabled the resolution of enantiomers, with Dalgliesh’s "Three Point Rule" (1952) explaining chiral recognition on cellulose-based stationary phases .

Evolution of Chiral Amide Applications

- Early Catalysis : N,N-Dimethylaniline (DMA), a structurally simpler tertiary amine, emerged as a precursor to triarylmethane dyes in the 1850s . Its synthesis via alkylation of aniline with methanol highlighted the role of amines in industrial chemistry .

- Modern Synthetic Tools : The development of 4-dimethylaminopyridine (DMAP) in the 1960s revolutionized nucleophilic catalysis, enabling efficient acyl transfers in esterifications and amidations . Chiral DMAP derivatives later facilitated kinetic resolutions of alcohols and amines .

- Pharmaceutical Relevance : Chiral amides gained prominence in drug design, as seen in β-lactam antibiotics and GPCR-targeted therapies. For example, stereoselective FPR2 agonists require precise configurations to modulate inflammatory responses .

Role of this compound

This compound exemplifies the intersection of stereochemistry and functional group versatility. Its synthesis typically involves:

- Enantioselective amidation of propanamide precursors.

- Salt formation with HCl to improve crystallinity .

Recent advances in chiral analysis, such as direct HPLC-MS/MS, ensure rigorous quality control for such compounds in pharmaceutical settings .

Milestones in Chiral Amide Research

| Year | Development | Impact |

|---|---|---|

| 1848 | Pasteur’s crystallization of tartaric acid | Established molecular chirality |

| 1952 | Dalgliesh’s Three Point Rule | Explained chiral recognition mechanisms |

| 1966 | First GC enantiomer separation | Enabled chiral purity analysis |

| 2023 | HPLC-MS/MS for native amino acid analysis | Streamlined enantiomeric purity testing |

The compound’s historical significance lies in its embodiment of principles driving chiral chemistry—from Pasteur’s discoveries to modern analytical rigor .

Eigenschaften

IUPAC Name |

(2R)-2-amino-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZDXUKDVJVSS-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384435-39-5 | |

| Record name | (2R)-2-amino-N,N-dimethylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Amidation via Propionyl Chloride and Dimethylamine

One of the primary and industrially relevant methods to prepare N,N-dimethylpropanamide derivatives, which can be adapted for the (2R)-2-amino derivative, involves the reaction of propionyl chloride with dimethylamine gas dissolved in an organic solvent.

- Reactants: Propionyl chloride and dimethylamine gas dissolved in an organic solvent.

- Solvent: C1-C4 alcohols, hexanaphthene, dimethylbenzene, benzene, toluene, or their homologues. Benzene and hexanaphthene are preferred.

- Conditions: Dimethylamine solution concentration 20–45% by mass; temperature maintained between -10°C and 25°C during amine dissolution.

- Reaction: Propionyl chloride is added dropwise under stirring, followed by warming the mixture to 40–80°C for 2–8 hours to complete the amidation.

- Molar Ratio: Propionyl chloride to dimethylamine molar ratio typically 1:2 to 1:3.

- Purification: After reaction completion, the crude product is filtered and purified by rectification (distillation).

| Parameter | Range/Value | Notes |

|---|---|---|

| Dimethylamine concentration | 20–45% (mass fraction) | Dissolved in organic solvent |

| Temperature during addition | -10 to 25 °C | Controls reaction rate and safety |

| Reaction temperature | 40 to 80 °C | Insulation reaction for 2–8 hours |

| Molar ratio (Propionyl chloride:Dimethylamine) | 1:2 to 1:3 | Excess amine ensures complete reaction |

| Solvents | Benzene, hexanaphthene preferred | Also methanol, toluene, dimethylbenzene |

| Purification | Filtration + rectification | Ensures high purity and yield |

- Use of relatively inexpensive raw materials.

- High product purity and yield.

- Operational safety due to controlled temperature and solvent choice.

- Convenient post-treatment due to solvent selection.

This method is well-documented in patent CN103570577A and represents a robust approach to synthesize N,N-dimethylpropanamide derivatives, which can be modified to obtain the (2R)-amino substituted variant by introducing chirality in the starting materials or via chiral resolution steps.

Stereoselective Alkylation and Chiral β-Amino Acid Synthesis

For the preparation of chiral β-amino acid derivatives, including (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, stereoselective alkylation of amino acid precursors is a key synthetic strategy.

- Starting from protected amino acid intermediates, stereoselective alkylation introduces the quaternary stereocenter at the α-position.

- The process involves enolate formation and alkylation, guided by computational studies to favor the desired stereochemistry.

- Subsequent transformations include azide substitution, hydrogenation, and acidic hydrolysis to yield the amino acid hydrochloride salt.

- The stereoselectivity is governed by transition state energies and conformational preferences, yielding high enantiomeric excess.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Enolate formation and alkylation | Base, alkyl halide, controlled temp | Introduction of chiral center |

| Azide substitution | Sodium azide in DMF, room temperature | Protected α-azido amino acid derivative |

| Hydrogenation | H2, Pd/C catalyst | Reduction to diamino acid |

| Acidic hydrolysis | 6 M HCl | Formation of amino acid hydrochloride salt |

This methodology, detailed in recent research (PMC9490828), enables the preparation of chiral amino amides with high stereochemical purity, suitable for the (2R)-amino-N,N-dimethylpropanamide hydrochloride synthesis.

Hydrogenolysis and Protection-Deprotection Strategies

In complex synthetic routes, protecting groups such as benzyl carbamates are used to mask amino functionalities during intermediate steps. The removal of these groups via hydrogenolysis is critical for obtaining the free amine hydrochloride salt.

- Benzyl carbamate protecting groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C).

- Hydrogenation is typically conducted at atmospheric pressure using a hydrogen balloon.

- Alternative hydrogen transfer methods use ammonium formate or cyclohexadiene as hydrogen donors.

- Acidic deprotection is also possible using strong acids for carbamate cleavage.

- Final step involves salt formation with hydrochloric acid to yield the hydrochloride salt.

| Catalyst | Conditions | Notes |

|---|---|---|

| Pd/C (5-10%) | H2, atmospheric pressure | Commonly used for hydrogenolysis |

| Pd(OH)2/C | H2, atmospheric pressure | Alternative catalyst |

| Hydrogen donors | Ammonium formate, cyclohexadiene | For transfer hydrogenation |

| Acidic cleavage | Strong acid (e.g., HCl) | Alternative to hydrogenolysis |

This approach is described in patent EP2621894B1 and is essential for obtaining the free amine hydrochloride salt of (2R)-2-amino-N,N-dimethylpropanamide after intermediate steps involving protected amines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amidation of Propionyl Chloride with Dimethylamine | Propionyl chloride, dimethylamine solution (20–45%), benzene or hexanaphthene, 40–80 °C, 2–8 h | High purity, scalable, cost-effective | Requires handling of acid chlorides and amine gas |

| Stereoselective Alkylation of β-Amino Acids | Protected amino acids, alkyl halides, base, hydrogenation, acid hydrolysis | High stereoselectivity, chiral product | Multi-step, requires chiral control |

| Hydrogenolysis of Protected Amines | Pd/C or Pd(OH)2/C catalyst, H2, atmospheric pressure | Efficient deprotection, mild conditions | Catalyst sensitivity, hydrogen handling |

| Organolithium Functionalization and Halogenation | n-Butyllithium, TMEDA, low temp (-70 °C), iodine | Precise functionalization | Requires inert atmosphere, low temp |

Research Findings and Considerations

- The amidation method using propionyl chloride and dimethylamine gas is well-established and offers a straightforward route to N,N-dimethylpropanamide derivatives with high yield and purity.

- Stereoselective alkylation strategies provide access to chiral β-amino acid derivatives, crucial for obtaining the (2R) enantiomer with high enantiomeric excess, as supported by computational and experimental studies.

- Protection-deprotection sequences involving benzyl carbamate groups and their removal by hydrogenolysis are effective for preparing the free amine hydrochloride salt, a critical form for pharmaceutical applications.

- Advanced organolithium chemistry allows for further functionalization but is more complex and less directly applicable to simple hydrochloride salt preparation.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-N,N-dimethylpropanamide HCl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- IUPAC Name : (2R)-2-amino-N,N-dimethylpropanamide hydrochloride

- Molecular Formula : C₅H₁₂ClN₂O

- Molecular Weight : 138.60 g/mol

- Solubility : Highly soluble in water, making it suitable for biological assays and applications .

Reagent in Biochemical Assays

This compound is widely used as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways. Its amine group enhances interactions with various biological targets, enabling researchers to evaluate dose-dependent responses in biological assays .

Pharmaceutical Development

The compound's structural features make it a valuable candidate for drug development. It has been investigated for its potential therapeutic roles, particularly in:

- Cancer Therapy : It serves as a starting point for developing multitargeted agents that can inhibit specific cancer-related pathways .

- Inflammation Modulation : Its derivatives have shown promise in modulating inflammatory responses by targeting Janus Kinase pathways .

Interaction Studies

Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

- Surface Plasmon Resonance (SPR) : To study binding affinities.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of complexes formed with biomolecules.

These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy .

Case Study 1: Cancer Treatment

A study explored the use of this compound derivatives as multitargeted agents for cancer therapy. The results indicated that these compounds exhibited increased selectivity and potency against tumor cells by targeting folate receptors and inhibiting crucial metabolic pathways involved in tumor growth .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound acts as an effective inhibitor of specific enzymes involved in inflammatory responses. The dose-dependent effects observed suggest potential therapeutic applications in treating inflammatory diseases by modulating immune responses through targeted inhibition .

Wirkmechanismus

The mechanism of action of ®-2-Amino-N,N-dimethylpropanamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-2-Amino-N,N-dimethylpropanamide

- Molecular Formula : C₅H₁₃ClN₂O (enantiomer of the target compound) .

- Hazards : Higher toxicity profile with GHS classifications:

- Key Difference : Stereochemistry affects metabolic pathways and biological activity, making the (S)-enantiomer more hazardous in acute exposure scenarios .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·2HCl; Molar Mass : 204.1 g/mol .

- Physical Properties : Powder form; stability data unavailable.

- Hazards: Not classified under GHS, but toxicological properties are unstudied .

- Functional Differences: The additional amine group and dihydrochloride salt enhance water solubility but may limit compatibility with strong oxidizers (e.g., NOx, CO) .

(2R)-N-(4-Acetyl-1,3-thiazol-2-yl)-2-aminopropanamide Hydrochloride

- Molecular Formula : C₈H₁₂ClN₃O₂S; Molar Mass : 249.72 g/mol .

- Structural Features : Incorporates a thiazole ring and acetyl group, enabling interactions with biological targets (e.g., enzyme inhibition).

- Applications : Specialized intermediate in antiviral or anticancer drug synthesis .

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride

- Molecular Formula : C₈H₂₁Cl₂N₃O; Molar Mass : 246.18 g/mol .

- Key Differences: Branched methyl group and ethyl-dimethylamino chain improve solubility and steric bulk, favoring use in peptide mimetics or receptor-binding studies .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Chirality Matters: The (R)- and (S)-enantiomers of 2-amino-N,N-dimethylpropanamide exhibit divergent toxicity profiles, emphasizing the need for enantioselective synthesis in pharmaceuticals .

Structural Modifications :

- Addition of HCl (e.g., dihydrochloride salts) improves solubility but may require stringent storage conditions .

- Heterocyclic groups (e.g., thiazole) expand utility in drug discovery but complicate synthesis .

Safety Gaps: Limited toxicological data for many analogs underscore the need for rigorous testing before industrial use .

Biologische Aktivität

(2R)-2-amino-N,N-dimethylpropanamide hydrochloride is a compound of significant interest due to its unique biological properties and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its amine group and dimethylamide moiety , which enhance its lipophilicity and solubility in biological systems. The hydrochloride salt form increases its stability and bioavailability, making it suitable for various applications.

| Property | Description |

|---|---|

| Chemical Formula | C5H12ClN2O |

| Molecular Weight | 151.61 g/mol |

| Stereochemistry | (2R) configuration |

| Solubility | Soluble in water; enhances bioavailability |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its amine group allows for hydrogen bonding with receptor sites, influencing enzyme mechanisms and protein-ligand interactions. This selectivity is crucial for understanding its potential therapeutic roles.

Potential Mechanisms:

- Receptor Binding : The compound may selectively bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Interaction : Its structure suggests potential interactions with enzymes involved in metabolic processes, which could lead to altered pharmacokinetics or enhanced therapeutic effects.

Biological Assays and Findings

Research has employed various biological assays to evaluate the activity of this compound. These assays typically reveal dose-dependent responses that inform potential therapeutic uses.

Case Studies

-

Inflammation Targeting : In studies focusing on JAK3 inhibitors, modifications to similar compounds demonstrated that structural changes can significantly affect potency and pharmacokinetics. For instance, certain modifications led to improved plasma half-lives and oral bioavailability, suggesting that this compound could be optimized for similar enhancements .

Compound IC50 (nM) Plasma Half-life (min) Oral Bioavailability (%) Compound 1 133 ± 9 18 25 Compound 2 35 128 35 - Neurotransmitter Activity : Similar compounds have been studied for their roles as neurotransmitters or neuromodulators. For example, compounds with amine functionalities have been shown to affect intracellular calcium levels in neurons, which could be a pathway through which this compound exerts neuroactive effects .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary data suggest that the compound may exhibit irritant properties; however, comprehensive toxicity studies are necessary to establish its safety profile for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-amino-N,N-dimethylpropanamide hydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves coupling (R)-2-aminopropanoic acid derivatives with dimethylamine using coupling agents such as carbodiimides (e.g., EDC) or HOBt . Controlled pH (neutral to slightly acidic) and temperature (0–25°C) are critical to prevent racemization. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water), followed by recrystallization to enhance purity .

Q. How can researchers confirm the stereochemical integrity and purity of this compound post-synthesis?

Chiral HPLC or polarimetry is recommended to verify enantiomeric excess. Structural confirmation requires H NMR and C NMR to resolve signals for the methyl groups (δ ~2.8–3.1 ppm for N,N-dimethyl) and the chiral center (δ ~3.5–4.0 ppm for the α-carbon). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 149.12 for CHNO) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335) .

- Storage : Keep at 2–8°C in a dry, airtight container to prevent hydrolysis .

- Spill Management : Collect spills with inert absorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the stereochemical properties of this compound influence its biological interactions?

The (2R)-configuration enables specific hydrogen-bonding interactions with chiral biological targets, such as enzymes or receptors. For example, the amino and amide groups can bind to active sites via polar interactions, while the dimethylamino group may modulate lipophilicity and membrane permeability. Comparative studies with the (2S)-enantiomer are essential to assess enantioselective activity .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

Solubility discrepancies (e.g., high in water vs. low in ethanol) arise from the hydrochloride salt’s ionic nature. Methodological consistency is critical:

- Standardization : Use USP/PhEur buffer systems (pH 4–6) for aqueous solubility tests.

- Co-solvents : Evaluate ternary phase diagrams with PEG or cyclodextrins to enhance solubility in non-polar media .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed amide or racemized enantiomers).

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Q. How can researchers mitigate racemization during synthetic scale-up of this compound?

- Low-Temperature Coupling : Perform reactions at 0–5°C to reduce thermal energy-driven racemization.

- Enzymatic Methods : Explore lipase-mediated acylations to retain stereochemistry.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during reactive steps .

Methodological Recommendations

- Analytical Validation : Cross-validate NMR and HRMS data with computational tools (e.g., Gaussian for DFT-calculated NMR shifts) .

- Biological Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.